molecular formula C12H12F3N3 B13913033 (4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenyl)methanamine

(4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenyl)methanamine

Cat. No.: B13913033
M. Wt: 255.24 g/mol
InChI Key: KKTQSZYFMLGTDA-UHFFFAOYSA-N
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Description

(4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenyl)methanamine is a chemical compound that features a pyrazole ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenyl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl and methyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

(4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenyl)methanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenyl)ethanamine
  • (4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenyl)propanamine

Uniqueness

(4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenyl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. The presence of both a trifluoromethyl group and a methyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12F3N3

Molecular Weight

255.24 g/mol

IUPAC Name

[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanamine

InChI

InChI=1S/C12H12F3N3/c1-8-6-11(12(13,14)15)17-18(8)10-4-2-9(7-16)3-5-10/h2-6H,7,16H2,1H3

InChI Key

KKTQSZYFMLGTDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CN)C(F)(F)F

Origin of Product

United States

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